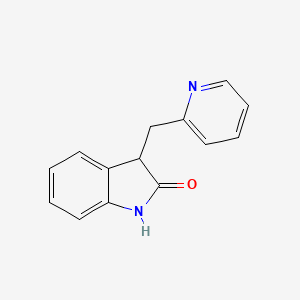

3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

CAS No.: 3367-84-8

Cat. No.: VC4098108

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3367-84-8 |

|---|---|

| Molecular Formula | C14H12N2O |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 3-(pyridin-2-ylmethyl)-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C14H12N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-8,12H,9H2,(H,16,17) |

| Standard InChI Key | PUNDIKJAFURLNT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CC=N3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CC=N3 |

Introduction

3-(2-Pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family, which is known for its diverse biological activities. This compound combines a pyridine ring with an indole backbone, making it a potential candidate for various pharmacological applications. The molecular formula of this compound is C14H12N2O, and it is also known by its CAS number, 3367-84-8 .

Related Compounds and Their Activities

Compounds structurally related to 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, such as those with modified indole or pyridine rings, have shown significant biological activities:

-

Anticancer Activity: Compounds like 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have demonstrated antimitotic activity against human tumor cells, indicating potential applications in cancer therapy .

-

Neuroprotective Effects: Some indole derivatives have shown affinity for monoamine transporters, suggesting potential neuroprotective or neuromodulatory roles .

Future Research Directions

Given the limited information available on 3-(2-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, future research should focus on:

-

Synthesis Optimization: Developing efficient and scalable synthesis methods.

-

Biological Evaluation: Assessing its potential biological activities, including anticancer, antibacterial, and neuroprotective effects.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity and understand how structural changes affect its interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume